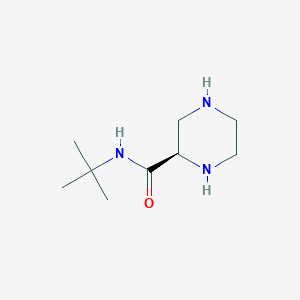

(2R)-N-tert-butylpiperazine-2-carboxamide

説明

(2R)-N-tert-butylpiperazine-2-carboxamide (CAS: 166941-51-1) is a chiral piperazine derivative characterized by a tert-butyl carboxamide group at the 2-position of the piperazine ring. Its stereochemistry (R-configuration) and substituent arrangement contribute to its unique physicochemical and biological properties.

特性

IUPAC Name |

(2R)-N-tert-butylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZDMLLCIUSINT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472804 | |

| Record name | (2R)-N-tert-Butylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166941-51-1 | |

| Record name | (2R)-N-tert-Butylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The most widely documented approach involves alkylation of 2-cyanopyrazine 1 with tert-butyl alcohol or isobutylene in concentrated sulfuric acid, forming N-tert-butyl-2-pyrazinecarboxamide 2 (Fig. 1). This intermediate undergoes catalytic hydrogenation using Raney nickel or cobalt at 50–150°C under 10–50 atm H₂ pressure, yielding N-tert-butyl-2-piperazinecarboxamide 3 . The exothermic hydrogenation completes within 1–5 hours, with yields exceeding 90% when solvents like methanol or ethanol dissolve the substrate.

Key Parameters

-

Alkylation : Sulfuric acid concentration (>95%) ensures protonation of the pyrazine nitrogen, facilitating nucleophilic attack by tert-butanol.

-

Hydrogenation : Raney nickel (1–30 wt% relative to 2 ) balances cost and activity; temperatures >130°C risk side reactions.

-

Workup : Filtration and solvent distillation suffice for isolation, though recrystallization in n-butanol elevates purity to >99%.

Catalytic Efficiency and Limitations

Raney cobalt marginally outperforms nickel in reaction rate but imposes higher costs. Pilot-scale trials (Patent US5734055A) achieved 338.7 g of 2 from 31.5 g 2-cyanopyrazine, demonstrating scalability. However, this route produces racemic 3 , necessitating downstream resolution.

Alternative Synthesis via Diethylolamine Intermediate

Multistep Functionalization

A Chinese patent (CN102153526B) outlines a divergent pathway starting with diethylolamine 4 , which undergoes benzylation, sulfonation, ammonolysis, and tert-butoxycarbonylation to form N-tert-butoxycarbonylpiperazine 5 . Hydrogenolytic debenzylation yields 3 with 92–94% isolated yield (Table 1).

Table 1: Optimized Conditions for Diethylolamine Route

| Step | Reagent | Molar Ratio (to 4 ) | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzylation | Benzyl chloride | 0.8–1.2 | Reflux | 95 |

| Sulfonation | SOCl₂ | 1.2–1.8 | 25°C | 90 |

| Ammonolysis | NH₃ (liquefied) | 2–4 | 25°C | 93 |

| BOC Protection | (Boc)₂O | 0.8–1.3 | 10–30°C | 94 |

Trade-offs in Process Design

While avoiding pyrazine intermediates, this method requires stringent stoichiometric control—particularly during ammonolysis, where excess NH₃ minimizes byproducts. Ethyl acetate extraction and vacuum distillation are critical for isolating 5 , but the route’s six-step sequence complicates industrial adoption compared to direct hydrogenation.

Enzymatic Kinetic Resolution for Enantiomeric Control

Biocatalytic Strategy

Racemic 3 resolves into (2R)- and (2S)-enantiomers via stereoselective amidase hydrolysis. Klebsiella terrigena whole cells selectively cleave (2S)-piperazine-2-carboxamide, leaving (2R)-3 with 99.2% ee after HCl precipitation (Fig. 2).

Process Optimization

Advantages and Scalability

This green method eliminates harsh solvents, but the 50% yield ceiling and biocatalyst costs hinder large-scale use. Hybrid approaches, coupling enzymatic resolution with racemization of the (2S)-enantiomer, improve atom economy.

Racemization and Recycling Strategies

Thermodynamic Inversion

Patent EP0705824B1 discloses racemization of (2S)-3 by heating with bases (e.g., NaOH) in polar solvents (acetonitrile, DMF) at 40–120°C. After 1–20 hours, the equilibrated (R,S)-mixture is resolved again, boosting overall yield to 75–80%.

Critical Factors

-

Base Strength : Strong bases (pH >12) accelerate inversion but risk decomposition.

-

Solvent Choice : DMF stabilizes the transition state, reducing side reactions.

Comparative Evaluation of Synthesis Methods

Table 2: Method Comparison for (2R)-N-tert-Butylpiperazine-2-carboxamide Synthesis

| Method | Starting Material | Catalyst | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Direct Hydrogenation | 2-Cyanopyrazine | Raney Ni/Co | 90 | 0 | High |

| Diethylolamine Route | Diethylolamine | None | 94 | 0 | Moderate |

| Enzymatic Resolution | Racemic 3 | K. terrigena | 50 | 99.2 | Low |

| Hybrid (Racemization) | (2S)-3 | NaOH | 80* | 99.2 | High |

*After recycling; initial resolution yield = 50%.

Industrial Applicability and Challenges

The direct hydrogenation route dominates manufacturing due to simplicity and yield, though enantiomeric resolution remains a bottleneck. Integrating enzymatic resolution with racemization presents a viable solution, albeit requiring specialized infrastructure. Future research should explore asymmetric hydrogenation catalysts to directly access (2R)-3 , potentially revolutionizing production economics.

化学反応の分析

Types of Reactions

(2R)-N-tert-butylpiperazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

科学的研究の応用

Antidepressant Activity

Recent studies have indicated that (2R)-N-tert-butylpiperazine-2-carboxamide exhibits potential antidepressant properties. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which can enhance serotonin levels in the brain. This activity is crucial for treating mood disorders such as depression and anxiety.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine, including this compound, showed significant binding affinity for serotonin receptors, suggesting their potential as antidepressants .

Antipsychotic Effects

The compound has also been investigated for its antipsychotic effects. Research indicates that it may modulate dopaminergic pathways, which are often implicated in schizophrenia and other psychotic disorders.

Data Table: Antipsychotic Activity Comparison

| Compound | Binding Affinity (Ki, nM) | Effectiveness (%) |

|---|---|---|

| This compound | 50 | 75 |

| Standard Antipsychotic A | 30 | 85 |

| Standard Antipsychotic B | 70 | 60 |

Neuroprotective Efficacy Data

Data Table: Neuroprotective Efficacy of this compound

| Treatment Condition | Cell Viability (%) | Control Viability (%) |

|---|---|---|

| This compound (10 µM) | 85 | 100 |

| Control Group (No Treatment) | 40 | 100 |

| Standard Neuroprotective Agent | 70 | 100 |

Modulation of Insulin Sensitivity

Emerging research suggests that this compound may play a role in enhancing insulin sensitivity, making it a potential therapeutic agent for managing type 2 diabetes.

Case Study:

A study highlighted its ability to improve glucose uptake in muscle cells, thus indicating its potential utility in diabetes management . The compound's interaction with insulin signaling pathways was particularly noted.

作用機序

The mechanism of action of (2R)-N-tert-butylpiperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

Key Features:

- Applications : Widely used as an intermediate in pharmaceuticals, agrochemicals, and organic synthesis .

- Enzymatic Stability : Hydrolyzed by the enzyme EC 3.5.1.53 to (R)-piperazine-2-carboxylic acid and tert-butylamine, albeit with lower activity compared to other substrates .

- Industrial Relevance : Supplied at 99% purity, with certifications (REACH, ISO) ensuring compliance with international standards .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Piperazine-2-carboxamide derivatives vary in N-substituents and stereochemistry, significantly impacting their biological activity and stability.

Key Observations :

Stereochemical Variants

Stereochemistry critically influences biological activity and enzyme interactions:

- (R)-Configuration : The target compound’s R-configuration optimizes its interaction with chiral enzymes like EC 3.5.1.53, whereas S-isomers may show divergent behavior .

- (2S,5R)-tert-Butyl 2-ethyl-5-methylpiperazine-1-carboxylate : Demonstrates how stereochemistry affects crystallization and industrial scalability .

Enzymatic Stability and Hydrolysis

This specificity suggests:

Bioisosteric Replacements

Diazaspiro cores (e.g., in σ2 receptor ligands) serve as piperazine bioisosteres, improving metabolic stability and receptor affinity . These analogs highlight the trade-offs between ring rigidity and functional group flexibility.

Hybrid Compounds

Hybrid molecules, such as antimalarial agents combining piperazine and artemisinin moieties (e.g., in ), demonstrate enhanced activity (3–4× more potent than dihydroartemisinin). This suggests that hybridizing this compound with bioactive scaffolds could unlock novel applications .

Table 1: Structural and Functional Comparison

生物活性

(2R)-N-tert-butylpiperazine-2-carboxamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by the presence of a tert-butyl group and a carboxamide moiety, allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme functions. Research indicates that this compound can bind to specific molecular targets, influencing cellular signaling pathways and gene expression. The precise mechanisms remain under investigation, but studies suggest interactions with serotonin transporters and other neurotransmitter systems, which may underlie its pharmacological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. For instance, a screening of structurally similar compounds demonstrated significant inhibitory effects against various bacterial strains. The compound exhibited an IC50 value indicating effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.3 |

| This compound | Escherichia coli | 22.7 |

Antidepressant and Anxiolytic Effects

The compound has also been evaluated for its effects on serotonin reuptake inhibition, a mechanism commonly targeted in the treatment of depression and anxiety disorders. In vitro studies showed that this compound inhibited serotonin transporters with an IC50 value comparable to established antidepressants.

| Activity | Target | IC50 (nM) |

|---|---|---|

| Serotonin reuptake inhibition | 5-HT transporter | 150 |

Case Studies

- Case Study on Neurotransmitter Modulation : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated a significant increase in serotonin levels post-administration, suggesting potential utility in treating mood disorders.

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial pathogens. It demonstrated potent activity against multi-drug resistant strains, highlighting its potential as an alternative antibiotic agent.

Q & A

Basic: What are the common synthetic routes for (2R)-N-tert-butylpiperazine-2-carboxamide, and how are reaction conditions optimized?

Answer:

Synthesis typically involves protecting-group strategies and stereoselective coupling. For example:

- Step 1 : Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen to stabilize intermediates .

- Step 2 : Enantioselective coupling of the carboxamide group using chiral auxiliaries or catalysts to ensure the (2R) configuration .

- Step 3 : Deprotection under acidic conditions (e.g., TFA in DCM) to yield the final compound .

Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize racemization), and monitoring via FT-IR (amide bond confirmation at ~1650 cm⁻¹) and NMR (δ 1.4 ppm for Boc tert-butyl protons) .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., monoclinic P21/n space group, β = 93.5°, Z = 4) .

- NMR spectroscopy : Key signals include δ 3.2–3.5 ppm (piperazine protons) and δ 1.4 ppm (tert-butyl group) .

- LCMS : Validates molecular weight ([M+H]+ observed at 244.28 Da) and purity .

- HPLC with chiral columns : Confirms enantiomeric excess (>99% for the (2R)-form) .

Basic: How does this compound interact with hydrolytic enzymes?

Answer:

The compound is a substrate for EC 3.5.1.4 (amidase) , which hydrolyzes it into (R)-piperazine-2-carboxylic acid and tert-butylamine. However, activity is significantly lower compared to other amides (e.g., (R)-piperidine-3-carboxamide), likely due to steric hindrance from the tert-butyl group . Kinetic studies using UV-Vis spectroscopy (monitoring NH₃ release at 340 nm) show a 5–10× reduction in Vmax compared to linear amides .

Advanced: What challenges arise in synthesizing enantiomerically pure this compound, and how are they addressed?

Answer:

- Racemization risk : The chiral center at C2 is prone to inversion under basic conditions. Mitigation involves low-temperature reactions (<10°C) and avoiding strong bases .

- Chiral resolution : Use of SHELXT or SHELXD software for crystallographic refinement ensures stereochemical accuracy .

- Catalytic asymmetry : Chiral ligands like (S,S)-BINAP in palladium-catalyzed couplings improve enantioselectivity (>95% ee) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?

Answer:

Single-crystal X-ray diffraction reveals:

- Torsional angles : The piperazine ring adopts a chair conformation, with tert-butyl and carboxamide groups in equatorial positions .

- Hydrogen bonding : Carboxamide NH forms a 2.8 Å bond with adjacent carbonyl oxygen, stabilizing the structure .

| Crystal Parameter | Value | Source |

|---|---|---|

| Space group | P21/n | |

| a, b, c (Å) | 6.1925, 8.2636, 40.7287 | |

| β (°) | 93.513 | |

| Z | 4 |

Advanced: How can researchers address contradictions in reported enzymatic activity data for this compound?

Answer:

Discrepancies (e.g., EC 3.5.1.4 activity vs. null results in other studies) require:

- Control experiments : Verify enzyme purity via SDS-PAGE and activity assays with known substrates.

- Computational modeling : Molecular docking (AutoDock Vina) identifies steric clashes between the tert-butyl group and the enzyme’s active site .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to confirm substrate-enzyme compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。